Pyrifluquinazon

Beschreibung

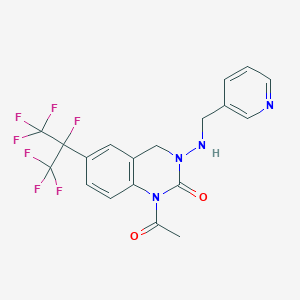

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-acetyl-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-4H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F7N4O2/c1-11(31)30-15-5-4-14(17(20,18(21,22)23)19(24,25)26)7-13(15)10-29(16(30)32)28-9-12-3-2-6-27-8-12/h2-8,28H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBBYRMXGNORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(CN(C1=O)NCC3=CN=CC=C3)C=C(C=C2)C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F7N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058057 | |

| Record name | Pyrifluquinazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337458-27-2 | |

| Record name | Pyrifluquinazon [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337458272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrifluquinazon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-3-(3-pyridylmethylamino)-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-4H-quinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIFLUQUINAZON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKS8BX5SNW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrifluquinazon mechanism of action on insect nervous system

An In-depth Technical Guide on the Core Mechanism of Action of Pyrifluquinazon on the Insect Nervous System

Executive Summary: this compound is a quinazolinone-based insecticide highly effective against a range of sucking insect pests. Its unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as Group 9B, involves the modulation of chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channels.[1][2] This guide provides a detailed examination of the molecular mechanism, the physiological consequences for the insect, quantitative bioactivity data, and the key experimental protocols used to elucidate this mechanism. It is intended for researchers, neuroscientists, and professionals in the field of insecticide development.

Introduction

This compound is a synthetic insecticide belonging to the quinazolinone chemical class.[3] It provides excellent control of economically important pests such as whiteflies, aphids, thrips, and mealybugs.[1][4] Its primary value in integrated pest management (IPM) programs stems from its novel mechanism of action, which differs significantly from common neurotoxins like neonicotinoids or pyrethroids.[1] this compound acts not by causing immediate paralysis or death through broad neuronal disruption, but by subtly and catastrophically interfering with an insect's sense of self-movement and spatial orientation, leading to a rapid cessation of feeding and subsequent starvation.[4][5]

Core Mechanism of Action

The neurotoxic effects of this compound are exceptionally specific, targeting a sensory system unique to insects and other arthropods.

Target Site: Chordotonal Organs

The primary target of this compound is the chordotonal organ .[1][6] These are internal, multicellular stretch receptors that function as proprioceptors, providing the insect with critical sensory information about the position and movement of its body parts.[6][7] They are fundamental to an insect's sense of hearing, balance, coordination, and gravity.[1][8] By monitoring the stretching and compression of the cuticle, these organs allow the insect to coordinate complex motor activities, including flight, walking, and the precise stylet manipulation required for feeding on plants.[6]

Molecular Target: The Nan-Iav TRPV Channel Complex

Within the ciliated sensory neurons of chordotonal organs, this compound specifically targets a heteromeric ion channel complex.[6][7][8] This channel is composed of two essential subunits from the Transient Receptor Potential Vanilloid (TRPV) family: Nanchung (Nan) and Inactive (Iav) .[1][7] The co-expression of Nan and Iav is exclusive to chordotonal neurons, forming a functional channel that is the definitive molecular target for Group 9B insecticides.[1][6][7] This remarkable specificity explains the compound's selective action and favorable safety profile for many non-target organisms.

Molecular Interaction

This compound functions as a chordotonal organ TRPV channel modulator .[1][2] It binds to the Nan-Iav channel complex and disrupts its normal gating mechanism.[1] Instead of a regulated response to mechanical stimuli, the insecticide's binding causes an uncontrolled and sustained activation, or hyperactivation , of the channel.[6][7] This leads to a persistent influx of cations (including Ca²⁺) into the sensory neuron, causing continuous and aberrant depolarization.[9] This overstimulation effectively jams the sensory pathway, flooding the insect's central nervous system with meaningless or conflicting information about its body's state.

Signaling and Physiological Cascade

The interaction of this compound at the molecular level initiates a cascade of events that culminates in the insect's death. The process begins with the binding to the Nan-Iav channel and progresses through neuronal disruption to observable, lethal behavioral changes. The entire pathway is characterized by a loss of sensory-motor control.

Figure 1. Signaling pathway of this compound from molecular binding to organismal death.

Quantitative Bioactivity Data

The efficacy of this compound has been quantified through various bioassays against key insect pests. While direct binding affinity (Kᵢ) data for this compound on the Nan-Iav channel is not publicly available, data from related studies provide context for the concentrations at which this class of compounds is active.

Table 1: Insecticidal Activity of this compound Against Target Pests

| Pest Species | Assay Type | Bioactivity Metric | Value | Reference(s) |

|---|---|---|---|---|

| Bemisia tabaci (Whitefly) | Foliar Application | LC₅₀ | 0.54 - 2.44 mg/L | [1] |

| Sucking Insects (General) | Oral Intake (Petri Dish) | EC₅₀ | 0.01 - 0.1 ppm | [10] |

| Sucking Insects (General) | Dermal Intake (Paraffin Film) | EC₅₀ | 0.3 - 1 ppm |[10] |

Table 2: Activity at the Chordotonal Organ and TRPV Channel Level

| Compound | Target/System | Bioactivity Metric | Value | Notes | Reference(s) |

|---|---|---|---|---|---|

| Nicotinamide | Drosophila Nan-Iav Channel | EC₅₀ (K₁/₂) | ~14 µM | Endogenous agonist used to study channel activation. | [11] |

| Pymetrozine | Locust Femoral Chordotonal Organ | Effective Concentration | 1 µM | Concentration used to elicit a strong electrophysiological response. | [7] |

| this compound | Honey Bee (Apis mellifera) | Sublethal Effect Conc. | 84 mg/L | Concentration in sugar water that caused reduced movement. |[11] |

Key Experimental Protocols

The mechanism of this compound has been elucidated through a combination of genetic, electrophysiological, and behavioral experiments, primarily using the model organism Drosophila melanogaster.

Protocol 1: Heterologous Expression and Electrophysiology

This method allows for the isolated study of the Nan-Iav ion channel in a controlled environment, confirming it as the direct target of this compound.

Objective: To demonstrate that this compound directly activates the Nan-Iav channel complex independent of other neuronal components.

Methodology:

-

Construct Preparation: Synthesize complementary RNA (cRNA) for the Drosophila Nan and Iav protein subunits.

-

Heterologous Expression: Microinject the Nan and Iav cRNAs into Xenopus laevis oocytes.[2] The oocytes will translate the cRNA and express functional Nan-Iav channels on their plasma membrane over 2-4 days. Alternatively, transfect Drosophila S2 cells with plasmids containing the Nan and Iav genes.[4][12]

-

Electrophysiological Recording:

-

Compound Application: Perfuse the recording chamber with a saline solution containing a known concentration of this compound.

-

Data Acquisition: Record the inward current generated by the opening of the Nan-Iav channels in response to the compound. Perform dose-response experiments by applying a range of this compound concentrations to determine the EC₅₀.

References

- 1. sdbonline.org [sdbonline.org]

- 2. Heterologous expression of C. elegans ion channels in Xenopus oocytes - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Heterologous expression of C. elegans ion channels in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanchung and Inactive define pore properties of the native auditory transduction channel in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two interdependent TRPV channel subunits, inactive and Nanchung, mediate hearing in Drosophila [pubmed.ncbi.nlm.nih.gov]

- 9. The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Nanchung and Inactive define pore properties of the native auditory transduction channel in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Xenopus oocytes as a heterologous expression system for studying ion channels with the patch-clamp technique. — Department of Pharmacology [pharm.ox.ac.uk]

Pyrifluquinazon: A Technical Guide to its Discovery, Development, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrifluquinazon is a novel insecticide belonging to the quinazolinone class of chemistry, distinguished by its unique mode of action and efficacy against a range of economically important sucking insect pests. Discovered and developed by Nihon Nohyaku Co., Ltd., it represents a significant advancement in insecticide technology, particularly in the context of resistance management. This technical guide provides an in-depth overview of the discovery and developmental history of this compound, its chemical synthesis, and its specific molecular target and mode of action. Detailed experimental methodologies, quantitative efficacy data, and structure-activity relationships are presented to offer a comprehensive resource for researchers and professionals in the field of crop protection and drug development.

Discovery and Developmental History

This compound was discovered and invented by the Japanese company Nihon Nohyaku Co., Ltd.[1]. The development of this insecticide was driven by the need for novel modes of action to combat the growing issue of insect resistance to existing chemistries.

Key Developmental Milestones:

-

2007/2010: this compound was first registered in Japan under the trade name Colt®[2][3].

-

2013: First registered in the United States[4].

-

2022: A 20WG formulation was registered and launched in India for the control of whiteflies in cotton, highlighting its importance in managing key agricultural pests in major markets[5].

Nihon Nohyaku has continued to develop and promote this compound globally, positioning it as a key product in their portfolio of horticultural insecticides[3][5].

Chemical Synthesis

This compound is a member of the quinazoline class of compounds, chemically identified as 1-acetyl-3,4-dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone[6]. The commercial production of this compound involves a multi-step synthesis[6]. A general overview of the synthetic process is as follows:

Representative Synthesis Protocol

A detailed, multi-step synthesis process for this compound has been described, aiming for high purity (>95%) and yield (around 88-89%)[6]. The key steps involve the formation of a quinazolinone ring, followed by the introduction of the characteristic substituents.

One described method involves the following key transformations[6]:

-

Preparation of a substituted phenyl-acetamide intermediate: This involves reacting a suitably substituted aniline with an acetylating agent.

-

Formation of a hydrazinomethyl derivative: The acetamide is then reacted to introduce a hydrazinomethyl group.

-

Condensation and cyclization: The intermediate is reacted with a reagent to form the dihydroquinazolinone ring structure.

-

Introduction of the pyridinylmethylamino group: This is achieved through the reaction with pyridine-3-carbaldehyde followed by reduction.

-

Final acetylation: The last step involves the acetylation of the quinazolinone nitrogen to yield this compound.

The process includes purification steps such as recrystallization from methanol to achieve the desired purity[6].

Mode of Action: A Novel Target

This compound possesses a unique mode of action that sets it apart from many other classes of insecticides. The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 9B , identifying it as a chordotonal organ TRPV channel modulator[4][7].

The Target Site: Chordotonal Organs and the Nan-Iav TRPV Channel

The primary target of this compound is the chordotonal organs of insects[7]. These are specialized mechanosensory organs that are crucial for an insect's sense of hearing, balance, coordination, and proprioception[7]. Within these organs, this compound acts on a specific ion channel complex: the Nan-Iav Transient Receptor Potential Vanilloid (TRPV) channel [7][8]. The Nan (Nanchung) and Iav (Inactive) proteins are essential subunits of this mechanosensitive ion channel[7].

Mechanism of Action

This compound acts as a specific agonist of the Nan-Iav TRPV channel complex[9]. Its binding to this complex leads to the following sequence of events:

-

Channel Activation: this compound binding hyperactivates the Nan-Iav TRPV channel, causing an influx of calcium ions into the chordotonal neurons[7][9].

-

Disruption of Sensory Function: This uncontrolled influx of calcium disrupts the normal function of the chordotonal organs, leading to a loss of coordination and proprioception in the insect[7].

-

Cessation of Feeding: A key and rapid effect of this compound is the immediate cessation of feeding behavior[10]. This is a direct consequence of the disruption of the insect's sensory and motor coordination.

-

Starvation and Death: Unable to feed, the insect ultimately starves to death[10].

This unique mode of action, which modifies insect behavior rather than causing immediate paralysis through neurotoxicity in the central nervous system, is a key advantage of this compound, particularly for resistance management[7].

Signaling Pathway Diagram

Caption: this compound's mode of action signaling pathway.

Insecticidal Spectrum and Efficacy

This compound is highly effective against a range of sucking insect pests, including aphids, whiteflies, thrips, mealybugs, and scale insects[11].

Quantitative Efficacy Data

The following tables summarize available quantitative data on the efficacy of this compound against key insect pests.

Table 1: Laboratory Bioassay Data

| Target Pest | Life Stage | Bioassay Type | LC50 | 95% Fiducial Limits | Reference |

| Trialeurodes vaporariorum (Greenhouse Whitefly) | Adult | Leaf-dip | 0.2469 µg/g | 0.20 - 0.30 µg/g | [10][12] |

| Bemisia tabaci (Silverleaf Whitefly) | Adult | - | 0.54 - 2.44 mg/L | - | [11] |

Table 2: Field Trial Efficacy

| Target Pest | Crop | Efficacy Level | Comments | Reference |

| Whiteflies | Tomato | High | As effective as imidacloprid standard. | [10][12] |

| Chili Thrips (Scirtothrips dorsalis) | - | Excellent | Control extended up to 20 days after treatment. | [13] |

| Various Scale Insects | Ornamentals | Variable | Efficacy varied among species. | [13] |

| Aphids | Greenhouse Vegetables | High | Effective control in greenhouse trials. | [4] |

Experimental Protocols

Representative Receptor Binding Assay Protocol

While a specific protocol for this compound binding to the Nan-Iav TRPV channel is not publicly detailed, a representative protocol can be adapted from general TRPV channel binding assays.

Objective: To determine the binding affinity of this compound and its analogues to the insect Nan-Iav TRPV channel complex.

Materials:

-

Cell line expressing the recombinant Nan-Iav TRPV channel complex (e.g., HEK293 cells).

-

Radiolabeled ligand known to bind to the channel (e.g., a tritiated analog of a known agonist).

-

Unlabeled this compound and test compounds.

-

Binding buffer (e.g., Tris-HCl with appropriate salts and protease inhibitors).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation: Culture the cells expressing the Nan-Iav TRPV channel and harvest them. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.

-

Binding Assay: In a microplate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound or test compounds.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the unlabeled competitor. Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of this compound and its analogues.

Representative Electrophysiology Protocol for Chordotonal Organ Recording

This protocol is based on established methods for recording from insect chordotonal organs to assess the effects of neuroactive compounds.

Objective: To measure the effect of this compound on the electrical activity of insect chordotonal neurons.

Materials:

-

Live insects (e.g., Drosophila melanogaster larvae or adult moths).

-

Dissection microscope and tools.

-

Micromanipulators.

-

Glass microelectrodes.

-

Amplifier and data acquisition system.

-

Insect saline solution.

-

This compound solutions of varying concentrations.

Methodology:

-

Insect Preparation: Anesthetize and immobilize the insect on a dissection platform. Expose the chordotonal organ of interest (e.g., the femoral chordotonal organ in the leg) by careful dissection.

-

Electrode Placement: Using micromanipulators, place a recording electrode on the nerve bundle innervating the chordotonal organ and a reference electrode in the surrounding tissue.

-

Baseline Recording: Record the spontaneous and mechanically-evoked (by moving the corresponding joint) electrical activity (action potentials) of the chordotonal neurons in normal insect saline.

-

Application of this compound: Perfuse the preparation with saline containing a known concentration of this compound.

-

Post-treatment Recording: Record the neuronal activity during and after the application of this compound.

-

Data Analysis: Analyze the changes in the frequency and amplitude of the action potentials before and after the application of this compound. A characteristic effect of this compound would be an initial burst of activity followed by a cessation of firing, consistent with its agonistic and subsequent silencing effect on the TRPV channel.

Structure-Activity Relationship (SAR)

The insecticidal activity of quinazolinone derivatives is influenced by the nature and position of substituents on the quinazolinone core. Studies on analogues of this compound and other quinazolinone-based insecticides have provided insights into their structure-activity relationships[11][14].

-

Heptafluoroisopropyl Group: The perfluoroisopropyl group at the 6-position of the quinazolinone ring is a key feature in several modern insecticides, including this compound, and is often crucial for high insecticidal activity[15].

-

Pyridine Moiety: The pyridin-3-ylmethylamino group at the 3-position is also a critical component for the insecticidal efficacy of this compound. Modifications to this part of the molecule can significantly impact its activity.

-

Substitutions on the Quinazolinone Ring: Research on other quinazolinone derivatives has shown that various substitutions on the aromatic ring can modulate the insecticidal spectrum and potency[11]. For example, in some analogues, replacing the heptafluoroisopropyl group with other heterocyclic rings has led to compounds with potent insecticidal activity[11].

Molecular docking studies have suggested that specific hydrogen bond interactions with amino acid residues, such as ASN 572 in the TRPV channel, are important for the binding and activity of these compounds[11].

Conclusion

This compound represents a significant innovation in the field of insecticides, offering a unique mode of action that is highly effective against a range of economically important sucking pests. Its discovery and development by Nihon Nohyaku provide a valuable tool for integrated pest management and resistance management strategies. The detailed understanding of its mode of action, targeting the insect-specific Nan-Iav TRPV channel in chordotonal organs, opens avenues for the rational design of new and even more effective insect control agents. This technical guide has provided a comprehensive overview of the key scientific and developmental aspects of this compound, serving as a valuable resource for the scientific community.

Experimental Workflows and Logical Relationships

Caption: The developmental workflow of this compound.

References

- 1. History of Nihon Nohyaku|Nihon Nohyaku 90th Anniversary [nichino.co.jp]

- 2. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Company History | NIHON NOHYAKU CO., LTD. [nichino.co.jp]

- 4. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 5. nichino.net [nichino.net]

- 6. A Novel Process For The Preparation Of this compound [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Insecticidal/Fungicidal Activities of Triazone Derivatives Containing Acylhydrazone Moieties | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Structure-Activity Relationship of Novel Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Pyrifluquinazon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifluquinazon is a quinazoline-based insecticide developed for the control of a wide range of sucking insect pests, including aphids and whiteflies.[1] Its unique mode of action and efficacy against pests that have developed resistance to other insecticides make it a valuable tool in integrated pest management (IPM) programs. This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of this compound, intended to serve as a resource for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Structure and Identification

This compound is a complex organic molecule featuring a quinazoline core substituted with acetyl, pyridin-3-ylmethylamino, and heptafluoroisopropyl groups. This specific arrangement of functional groups is responsible for its insecticidal activity.

The chemical properties and identifiers of this compound are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | 1-acetyl-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-3,4-dihydroquinazolin-2(1H)-one |

| CAS Number | 337458-27-2 |

| Molecular Formula | C₁₉H₁₅F₇N₄O₂ |

| Molecular Weight | 464.34 g/mol |

| InChI Key | MIOBBYRMXGNORL-UHFFFAOYSA-N |

Mechanism of Action: Modulation of TRPV Channels

This compound's insecticidal effect stems from its unique mode of action as a modulator of the Chordotonal Organ Transient Receptor Potential Vanilloid (TRPV) channels in insects. These channels are crucial for the function of chordotonal organs, which are sensory receptors responsible for hearing, proprioception, and graviception in insects.

This compound specifically targets a complex formed by two TRPV channel subunits: Nanchung (Nan) and Inactive (Iav). By binding to this channel complex, this compound causes its overstimulation, leading to an uncontrolled influx of ions. This disrupts the normal function of the chordotonal organs, resulting in a rapid cessation of feeding, loss of coordination, and eventual starvation of the insect.

The following diagram illustrates the signaling pathway of this compound's mechanism of action.

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the construction of the core quinazolinone ring system followed by the sequential addition of the various functional groups. The general synthetic route, as outlined in patent literature (EP1097932A1), is depicted below. It is important to note that while the patent provides a schematic of the synthesis, detailed experimental protocols with specific quantitative data (e.g., precise reagent amounts, reaction times, temperatures, and yields) are not publicly available.

The synthesis commences with the preparation of a substituted anthranilic acid, which is then cyclized to form a benzoxazinone intermediate. This intermediate is subsequently converted to the quinazolinone core. The final steps involve the introduction of the pyridin-3-ylmethylamino group and acetylation.

Key Intermediates in the Synthesis of this compound:

| Intermediate | Chemical Name |

| I | 2-Amino-5-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)benzoic acid |

| II | 6-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)-1H-benzo[d][2][3]oxazine-2,4-dione |

| III | 3-Amino-6-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)quinazolin-2(1H)-one |

| IV | 3,4-Dihydro-3-[(3-pyridinylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-2(1H)-quinazolinone |

Experimental Protocols

Detailed, step-by-step experimental protocols with quantitative data for the synthesis of this compound are not extensively reported in publicly accessible scientific literature. The primary source of information regarding the synthesis is patent literature, which typically outlines the general reaction scheme without providing the granular detail required for replication in a laboratory setting without further process development.

The key transformations in the synthesis are:

-

Formation of the Benzoxazinone Ring: This step typically involves the reaction of the substituted anthranilic acid with phosgene or a phosgene equivalent to form the cyclic anhydride.

-

Formation of the Quinazolinone Ring: The benzoxazinone intermediate is treated with hydrazine to yield the 3-amino-quinazolinone core.

-

Introduction of the Pyridinylmethylamino Group: The 3-amino group of the quinazolinone is reacted with 3-(chloromethyl)pyridine (3-picolyl chloride) to form the corresponding substituted amine. This step is followed by a reduction, for which sodium borohydride is indicated in the patent schematic.

-

Acetylation: The final step is the acetylation of the nitrogen at position 1 of the quinazolinone ring, typically using acetic anhydride.

Researchers aiming to synthesize this compound would need to undertake significant process optimization for each of these steps to determine the optimal reaction conditions, including solvents, temperatures, reaction times, and purification methods, to achieve satisfactory yields and purity.

Conclusion

This compound is a potent insecticide with a well-defined chemical structure and a unique mechanism of action targeting the insect TRPV channels. While the general synthetic pathway is known through patent literature, the lack of detailed, publicly available experimental protocols presents a challenge for its synthesis on a laboratory scale without dedicated process chemistry efforts. This guide provides a foundational understanding of this compound's chemistry for researchers and professionals in the field of agrochemical development.

References

Pyrifluquinazon: A Technical Guide to Its IUPAC Nomenclature and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrifluquinazon is a quinazolinone insecticide that effectively controls a range of sucking insect pests.[1][2] Its unique mode of action makes it a valuable tool in integrated pest management (IPM) programs and for managing resistance to other insecticide classes.[1][3][4] This technical guide provides an in-depth overview of the IUPAC name and the chemical and physical properties of this compound, presenting key data in a structured format and outlining the general experimental protocols used for their determination.

IUPAC Name and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is:

1-acetyl-6-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-3-(pyridin-3-ylmethylamino)-4H-quinazolin-2-one [1][5]

Synonyms:

-

1-acetyl-1,2,3,4-tetrahydro-3-[(3-pyridylmethyl)amino]-6-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]quinazolin-2-one[2][5]

-

Pyrifluquinazone[5]

-

NNI-0101[2]

Molecular Formula: C₁₉H₁₅F₇N₄O₂[2][5]

Molecular Weight: 464.34 g/mol [2]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, behavior, and formulation development.

| Property | Value | Reference |

| Physical State | White powder / Crystalline solid | [2] |

| Melting Point | 138–139 °C (decomposition starts immediately after melting) | [2] |

| Water Solubility | 12.1 mg/L (at 20°C) | [6] |

| Octanol-Water Partition Coefficient (log Kow) | 3.12 (at 25°C) | [6] |

| Vapor Pressure | 5 x 10⁻⁸ Pa | [6] |

| Dissociation Constant (pKa) | 5.8 (calculated) | [2][7] |

| Hydrolysis Half-life (at 25°C) | 95 days (pH 5), 23.8 days (pH 7), 0.87 days (pH 9) | [7] |

Experimental Protocols for Property Determination

While the specific, detailed experimental reports for this compound are not publicly available, the determination of its physicochemical properties typically follows standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The general principles of these methods are outlined below.

Melting Point (OECD 102)

The melting point is determined to ascertain the temperature at which the substance transitions from a solid to a liquid state. Common methods include the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[8][9][10] For a crystalline solid like this compound, a sample is heated at a controlled rate, and the temperature range from the initial to the final stage of melting is recorded.

Water Solubility (OECD 105)

This guideline describes methods for determining the saturation concentration of a substance in water at a specific temperature.[11][12][13] The flask method, suitable for substances with solubility above 10 mg/L, involves dissolving an excess of the test substance in water at a constant temperature with prolonged stirring until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically, often by High-Performance Liquid Chromatography (HPLC).

Octanol-Water Partition Coefficient (OECD 107/117)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity. The shake-flask method (OECD 107) involves dissolving the substance in a mixture of n-octanol and water and measuring its concentration in each phase after equilibrium is reached.[14] For compounds with a log Kow between 0 and 6, the HPLC method (OECD 117) is often preferred.[15] This method correlates the retention time of the substance on a reverse-phase HPLC column with the known log Kow values of standard compounds.

Vapor Pressure (OECD 104)

Vapor pressure indicates the volatility of a substance. Several methods are described in this guideline, including the dynamic method, static method, and effusion method.[16][17][18] For a compound with low volatility like this compound, a gas saturation method or a vapor pressure balance is typically used. In the gas saturation method, a stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is determined.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9).[19][20][21][22][23] Sterile aqueous buffer solutions of the test substance are incubated in the dark at a constant temperature. Samples are taken at various intervals and analyzed for the concentration of the parent substance to determine its rate of hydrolysis.

Dissociation Constant in Water (OECD 112)

The dissociation constant (pKa) is determined for ionizable substances.[24][25][26][27] The titration method is commonly used, where a solution of the substance is titrated with a standard acid or base, and the pH is measured after each addition. The pKa is then calculated from the titration curve. Spectrophotometric methods can also be used if the ionized and non-ionized forms have different UV-Vis absorption spectra. For this compound, the pKa was reported as a calculated value, suggesting that an experimental determination may have been challenging.[2][7]

Mode of Action: Signaling Pathway

This compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9B insecticide.[1] It acts as a chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channel modulator.[1][4] Specifically, it binds to and disrupts the function of the Nan-Iav TRPV channel complexes in the chordotonal organs of insects.[1][4] These organs are crucial for hearing, balance, and coordination.[1] The overstimulation of these stretch receptors leads to a rapid cessation of feeding, disorientation, and ultimately, death by starvation.[4]

Caption: Mode of action signaling pathway for this compound.

Experimental Workflow: Generic OECD Guideline Protocol

The following diagram illustrates a generalized workflow for determining a physicochemical property of a chemical substance according to OECD guidelines.

References

- 1. This compound | 337458-27-2 | Benchchem [benchchem.com]

- 2. fao.org [fao.org]

- 3. nichino-europe.com [nichino-europe.com]

- 4. nichino.net [nichino.net]

- 5. This compound | C19H15F7N4O2 | CID 11842644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 10. laboratuar.com [laboratuar.com]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 13. OECD 105 - Phytosafe [phytosafe.com]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 17. consilab.de [consilab.de]

- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 20. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 25. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 26. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 27. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Mode of Action of Pyrifluquinazon as a Chordotonal Organ TRPV Channel Modulator

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrifluquinazon is a pyridine azinomethine insecticide with a unique mode of action, classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9B agent.[1] Its insecticidal activity stems from its function as a modulator of Transient Receptor Potential Vanilloid (TRPV) ion channels within insect chordotonal organs.[2][3] This guide provides a comprehensive overview of the molecular mechanism, physiological consequences, and the experimental methodologies used to elucidate the action of this compound. It details how the compound selectively targets a specific TRPV channel complex, leading to sensory disruption and a novel pathway for pest control.

Introduction to this compound

This compound is a quinazolinone-based insecticide introduced in 2007, analogous to pymetrozine.[4] It is highly effective against a range of plant-sucking pests, including aphids, whiteflies, thrips, and mealybugs.[2][3][5] Unlike conventional neurotoxic insecticides that cause rapid paralysis or knockdown, this compound induces a rapid and irreversible cessation of feeding behavior.[2][4] This unique behavioral modification results in the death of the insect by starvation, making it a valuable tool in integrated pest management (IPM) and resistance management programs.[2][3] Its mode of action was identified as the specific modulation of chordotonal organ TRPV channels, a discovery that highlighted a new target for insecticide development.[5]

The Molecular Target: Chordotonal Organ TRPV Channels

Insect Chordotonal Organs

Chordotonal organs are specialized mechanoreceptors unique to insects and crustaceans that function as internal stretch receptors.[4][6] These organs are critical for an insect's senses of hearing, balance, coordination, gravity, and proprioception (the sense of the relative position of its own body parts).[5][6][7] They are distributed throughout the insect's body, particularly at joints in the legs and antennae.[4] For example, the Johnston's organ, located in the second antennal segment, detects movements of the flagellum in response to sound, wind, and gravity, while the femoral chordotonal organ detects the position and movement of the tibia relative to the femur.[4][6]

The Nan-Iav TRPV Channel Complex

The functional units of chordotonal organs are sensory neurons that express Transient Receptor Potential (TRP) channels. This compound specifically targets a heteromeric ion channel composed of two different TRPV subunits: Nanchung (Nan) and Inactive (Iav).[4][8] In insects like Drosophila, these two subunits are co-expressed almost exclusively in chordotonal neurons, which explains the selective action of the insecticide.[4][8] This Nan-Iav complex is essential for the normal mechanotransduction process in these sensory neurons.[8] When activated by mechanical stimuli, the channel opens, allowing an influx of cations, including Ca2+, which depolarizes the neuron and generates a nerve impulse.[9]

Molecular Mechanism of Action

The insecticidal effect of this compound is initiated by its binding to the Nan-Iav TRPV channel complex.[7] This binding event modulates the channel's gating mechanism, forcing it into an open state.

-

Binding and Channel Activation: this compound acts as an agonist of the Nan-Iav channel complex.[5] Molecular docking studies on related compounds suggest the binding site may involve key residues such as ASN 572, leading to a conformational change that opens the channel pore.[10]

-

Ion Influx: The forced opening of the channel leads to an uncontrolled influx of cations, primarily Ca2+, into the chordotonal neurons.[9]

-

Neuron Hyper-excitation: This massive and sustained Ca2+ influx causes the constant firing of the sensory neurons, effectively overstimulating them.[5]

-

Sensory Disruption: The hyper-excitation of chordotonal organs floods the insect's central nervous system with aberrant sensory information. This disrupts their ability to process essential stimuli for coordinated movement, orientation, and feeding, leading to the characteristic behavioral effects.[4][5]

Figure 1: Signaling pathway of this compound's mode of action.

Physiological and Behavioral Effects

The molecular action of this compound translates into distinct, observable effects on the target insect.

-

Feeding Cessation: The most immediate and notable effect is the rapid inhibition of feeding. Sucking insects retract their stylets from the plant tissue and do not attempt to re-probe.[4]

-

Disorientation and Uncoordinated Movement: Disruption of proprioception and balance leads to abnormal posture and uncoordinated movements. For example, pymetrozine, a close analog, causes locusts to hold their hind legs in a permanently extended position, a clear sign of femoral chordotonal organ overstimulation.[4]

-

Loss of Gravitaxis: Experiments on fruit flies show that treatment with chordotonal organ modulators abolishes their normal negative gravitaxis behavior (the tendency to move upwards against gravity).[11]

-

Delayed Mortality: Death is not caused by acute toxicity but is a secondary effect of the inability to feed, leading to starvation.[2][4]

Quantitative Data Presentation

The efficacy of this compound has been quantified against various pest species. The tables below summarize key activity data from cited literature.

Table 1: Lethal Concentration (LC50) Data

| Pest Species | Life Stage | Bioassay Method | LC50 Value | Reference |

| Bemisia tabaci (Whitefly) | Field Populations | Not Specified | 0.54 - 2.44 mg/L | [3] |

Table 2: Effective Concentration (EC50) Data

| Pest Species | Bioassay Method | Endpoint | EC50 Value | Reference |

| Bemisia tabaci | Oral (Paraffin film) | Not Specified | 0.01 - 0.1 ppm | [12] |

| Bemisia tabaci | Dermal (Insect dipping) | Not Specified | 0.3 - 1 ppm | [12] |

Detailed Experimental Protocols

The elucidation of this compound's mode of action relies on a combination of electrophysiological, imaging, behavioral, and molecular techniques.

Calcium Imaging of TRPV Channel Activity

This protocol is used to visualize the increase in intracellular calcium in response to channel activation by this compound. It is often performed in heterologous expression systems (e.g., HEK-293 cells) transfected with the target channel subunits (Nan and Iav).

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

-

Seed cells onto glass-bottom dishes.

-

Co-transfect cells with plasmids encoding the Nan and Iav channel subunits using a suitable transfection reagent (e.g., Lipofectamine). A fluorescent reporter (e.g., GFP) may be co-transfected to identify successful transfectants.

-

Incubate for 24-48 hours to allow for protein expression.

-

-

Fluorescent Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM (2-5 µM) or Fura-2 AM in a physiological saline solution (e.g., Hanks' Balanced Salt Solution).[13]

-

Wash the transfected cells with the saline solution.

-

Incubate the cells with the dye-loading buffer for 30-60 minutes at room temperature in the dark.

-

Wash the cells again to remove excess extracellular dye.

-

-

Image Acquisition:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped with a camera.

-

Acquire a baseline fluorescence reading for a set period (e.g., 60 seconds).

-

Perfuse the cells with a solution containing this compound at a known concentration.

-

Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular Ca2+.[14]

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Normalize the fluorescence signal (ΔF/F0, where F0 is the baseline fluorescence) to quantify the change in intracellular calcium.

-

References

- 1. irac-online.org [irac-online.org]

- 2. This compound [sitem.herts.ac.uk]

- 3. This compound | 337458-27-2 | Benchchem [benchchem.com]

- 4. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agriculture.basf.us [agriculture.basf.us]

- 6. Chordotonal organ - Wikipedia [en.wikipedia.org]

- 7. irac-online.org [irac-online.org]

- 8. Insect TRP channels as targets for insecticides and repellents [jstage.jst.go.jp]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Structure-Activity Relationship of Novel Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nichino.co.jp [nichino.co.jp]

- 13. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife [elifesciences.org]

Toxicological Profile of Pyrifluquinazon in Invertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Pyrifluquinazon in invertebrate species. This compound is a quinazoline-based insecticide that is effective against a range of sap-feeding insect pests.[1] Its unique mode of action and toxicological characteristics are of significant interest to researchers in the fields of entomology, ecotoxicology, and pesticide development. This document summarizes key toxicity data, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction to this compound

This compound is an insecticide classified by the Insecticide Resistance Action Committee (IRAC) under Group 9B.[2][3] It is primarily used to control sucking and chewing pests such as whiteflies, aphids, thrips, and mealybugs in various agricultural and ornamental settings.[2][4] The compound acts as a feeding blocker, causing rapid cessation of feeding, which ultimately leads to starvation and death of the target pest.[5] this compound exhibits translaminar movement, allowing it to penetrate the leaf surface and control pests residing on the underside of leaves.[4][5]

Mode of Action: Modulation of Chordotonal Organ TRPV Channels

This compound's insecticidal activity stems from its unique mode of action as a chordotonal organ Transient Receptor Potential Vanilloid (TRPV) channel modulator.[2][6] Chordotonal organs are critical sensory structures in insects that are responsible for hearing, balance, coordination, and spatial orientation.[2]

This compound specifically binds to and disrupts the gating of the Nan-Iav TRPV channel complex.[2][7][8] The Nan (Nanchung) and Iav (Inactive) proteins are essential subunits of this mechanosensitive ion channel.[2] By overstimulating these stretch receptors, this compound disrupts the insect's ability to coordinate movement and feed.[8][9] This distinct mechanism of action makes it a valuable tool for managing pests that have developed resistance to other classes of insecticides.[2]

Toxicological Profile in Terrestrial Invertebrates

The effects of this compound vary significantly among different terrestrial invertebrates, with notable selectivity.

Honey Bees (Apis mellifera)

While this compound is targeted at pest insects, its impact on beneficial pollinators like the European honey bee (Apis mellifera) has been a key area of research. Based on acute contact bioassays, it is classified as "practically nontoxic" to honey bees.[10][11][12] However, acute oral toxicity is moderate.[13][14] Sublethal effects have been observed, where ingestion at high concentrations can reduce bee movement.[10][11][12] Interestingly, studies indicate that honey bees can detect this compound in sugar water and will avoid it if other food sources are available.[10][11][12] On an acute basis, this compound is considered practically non-toxic to honey bee larvae.[13]

Beneficial Arthropods

This compound is generally considered to have a favorable safety profile for beneficial and non-target arthropods, making it a suitable component for Integrated Pest Management (IPM) programs.[4][5][7]

Table 1: Acute Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Exposure Route | Reference |

| Apis mellifera (Honey Bee) | LD₅₀ | 4.7 µ g/bee (formulated product) | Oral | [14] |

| Apis mellifera (Honey Bee) | - | Practically non-toxic | Contact | [10][11][13] |

| Apis mellifera (Honey Bee Larvae) | - | Practically non-toxic | - | [13] |

Toxicological Profile in Aquatic Invertebrates

In contrast to its profile in most terrestrial non-target insects, this compound is classified as very highly toxic to aquatic invertebrates on an acute exposure basis.[13] Chronic exposure can lead to detrimental effects on reproduction and growth in freshwater invertebrates and reduced survival in estuarine/marine species.[13] The freshwater water flea, Daphnia magna, has been identified as one of the most sensitive aquatic organisms.[13] This high toxicity necessitates careful management of runoff and spray drift to protect aquatic ecosystems.[9][13]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Value (ppb) | Exposure Duration | Reference |

| Daphnia magna (Water Flea) | EC₂₅ | 39,000 | 48 hours | [15] |

| Daphnia magna (Water Flea) | NOEL | 11,000 | 48 hours | [15] |

| Freshwater Invertebrates | Chronic Effects | Reduced reproduction & growth | - | [13] |

| Estuarine/Marine Invertebrates | Chronic Effects | Reduced survival | - | [13] |

Note: ppb stands for parts per billion. EC₂₅ is the concentration that affects 25% of the population, and NOEL is the No-Observed-Effect-Level.

Experimental Protocols

The toxicological data presented in this guide are derived from standardized laboratory bioassays, often following international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[16][17]

General Ecotoxicological Testing Workflow

A typical workflow for assessing the toxicity of a chemical like this compound to invertebrates involves several key stages, from initial range-finding studies to definitive tests that determine specific endpoints like LC₅₀ or NOEC. This process ensures that tests are both scientifically robust and ethically considerate, particularly regarding the use of test animals.[17]

Key Experimental Methodologies

-

Acute Oral Toxicity Test (Honey Bees): Based on OECD Guideline 213, this test involves feeding honey bees a sucrose solution containing known concentrations of this compound. Bees are typically starved for a short period before the test to ensure consumption of the treated solution. Mortality is then recorded over a 48-hour period to determine the LD₅₀ (the dose lethal to 50% of the test population).

-

Acute Immobilisation Test (Daphnia magna): Following OECD Guideline 202, this study exposes young daphnids (less than 24 hours old) to a range of this compound concentrations in water for 48 hours.[15] The endpoint is immobilisation, defined as the inability to swim within 15 seconds after gentle agitation. This data is used to calculate the EC₅₀ (the concentration that immobilizes 50% of the daphnids).

-

Sublethal Effects Assessment: To evaluate behavioral changes, advanced techniques such as video movement tracking software can be employed.[10][12] These systems can quantify changes in an organism's movement patterns, such as velocity and distance traveled, when exposed to sublethal concentrations of a test substance.[10][12]

Conclusion

The toxicological profile of this compound in invertebrates is characterized by a high degree of selectivity. Its unique mode of action on the TRPV channels of chordotonal organs makes it highly effective against target sucking pests while demonstrating a favorable safety profile for many non-target terrestrial arthropods, including beneficial insects.[5][7] However, its high toxicity to aquatic invertebrates is a significant environmental consideration, underscoring the importance of stewardship practices that prevent its entry into aquatic systems.[13] For researchers and drug development professionals, this compound serves as an important example of a modern insecticide with a targeted and novel mechanism, offering both opportunities for effective pest management and challenges for environmental risk mitigation.

References

- 1. fao.org [fao.org]

- 2. This compound | 337458-27-2 | Benchchem [benchchem.com]

- 3. irac-online.org [irac-online.org]

- 4. nichino-europe.com [nichino-europe.com]

- 5. Proposed Registration Decision PRD2022-15, this compound and this compound 20SC Insecticide - Canada.ca [canada.ca]

- 6. This compound | C19H15F7N4O2 | CID 11842644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BASF and University of Göttingen scientists find new specific insecticide target protein [agriculture.basf.us]

- 9. epa.gov [epa.gov]

- 10. Sublethal Effects of the Insecticide this compound on the European Honey Bee (Hymenoptera: Apidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. researchgate.net [researchgate.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. xerces.org [xerces.org]

- 15. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]

- 16. Developing Test Guidelines on invertebrate development and reproduction for the assessment of chemicals, including potential endocrine active substances- the OECD perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

The Impact of Pyrifluquinazon on Insect Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrifluquinazon is a quinazoline-based insecticide that demonstrates potent and rapid effects on the feeding behavior of various sucking insect pests. Classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9B insecticide, its unique mode of action targets the chordotonal organs of insects, leading to a swift cessation of feeding and subsequent mortality. This technical guide provides an in-depth analysis of the core mechanisms, quantitative effects, and experimental methodologies used to evaluate the impact of this compound on insect feeding behavior. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in insecticide development and pest management.

Introduction

The control of sap-sucking insect pests, such as whiteflies, aphids, thrips, and mealybugs, is a critical challenge in modern agriculture.[1] These pests not only cause direct damage to crops by depleting plant resources but also act as vectors for a wide array of plant viruses.[2] The development of insecticides with novel modes of action is essential to manage insecticide resistance and provide effective, integrated pest management (IPM) strategies.[1][3] this compound is a fast-acting insecticide that controls sucking insect pests and the viruses they transmit.[2] It works through contact and ingestion, offering immediate and long-lasting efficacy.[2] This document details the physiological and behavioral consequences of this compound exposure in susceptible insect species.

Mechanism of Action: Targeting Chordotonal Organs

This compound's primary mode of action is the modulation of Transient Receptor Potential Vanilloid (TRPV) ion channels within the insect's chordotonal organs.[4] These sensory organs are vital for an insect's sense of hearing, balance, coordination, and proprioception.[4]

This compound specifically targets a heteromeric channel complex composed of Nanchung (Nan) and Inactive (Iav) TRPV channel subunits.[5] By binding to and overstimulating these TRPV channel complexes, this compound disrupts the normal functioning of the chordotonal organs.[4] This overstimulation leads to a loss of coordination, impaired flight, and, most critically, a rapid cessation of feeding behavior.[6] Unable to feed, the insect ultimately succumbs to starvation and dehydration.[6]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound's effect on insect chordotonal organs.

Quantitative Effects on Insect Feeding Behavior

The sublethal and lethal effects of this compound on insect feeding have been quantified in numerous studies. This section summarizes key data on its efficacy against economically important pests.

Table 1: Lethal and Antifeedant Concentrations of this compound

| Insect Species | Parameter | Value (mg L⁻¹) | Exposure Time | Reference |

| Bemisia tabaci | LC₅₀ (Lethal Concentration 50%) | 0.54 - 2.44 | - | [7] |

| Bemisia tabaci | Baseline Susceptibility (LC₅₀) | 1.24 (95% CI: 0.35-1.85) | - | [7] |

| Bemisia tabaci | AFC₅₀ (Antifeedant Concentration 50%) | 0.70 | 48 hours | [7] |

Table 2: Impact of this compound on Virus Transmission

| Virus | Vector | Treatment | Reduction in Transmission | Reference |

| Tomato chlorosis virus (ToCV) | Bemisia tabaci | Foliar Application of this compound | 40.91% | [7] |

Experimental Protocols

The evaluation of this compound's impact on insect feeding behavior relies on specialized experimental methodologies. The following sections detail the protocols for two key assays.

Electrical Penetration Graph (EPG)

The EPG technique is a powerful tool for studying the feeding behavior of piercing-sucking insects in real-time. It allows researchers to identify and quantify specific feeding activities within the plant tissues.

Objective: To monitor and quantify the effect of this compound on the stylet probing and feeding behaviors of sucking insects.

Materials:

-

EPG device (e.g., Giga-8 dd EPG system)

-

Computer with EPG data acquisition software

-

Faraday cage

-

Gold wire (20 µm diameter)

-

Silver conductive paint

-

Insect specimens (e.g., Myzus persicae, Bemisia tabaci)

-

Host plants

-

This compound solutions of varying concentrations

-

Control solution (without insecticide)

-

Small paintbrush

Procedure:

-

Insect Preparation: Anesthetize adult insects (e.g., with CO₂) and carefully attach a gold wire to the dorsum of the pronotum using a small drop of silver conductive paint.

-

Plant Preparation: Apply this compound solutions to the host plants via foliar spray or systemic application. Control plants should be treated with the solvent only. Allow the treatment to dry completely.

-

Experimental Setup: Place a treated plant in the Faraday cage. Connect the plant electrode to the soil of the pot. Connect the insect electrode (the gold wire) to the EPG probe.

-

Data Recording: Gently place the tethered insect onto a leaf of the treated plant. Start the EPG recording and continue for a predetermined period (e.g., 8-10 hours).

-

Data Analysis: Analyze the resulting EPG waveforms to identify and quantify different feeding behaviors, such as non-probing (NP), pathway phase (C), potential drop (pd), phloem salivation (E1), and phloem sap ingestion (E2). Compare the duration and frequency of these events between insects on treated and control plants.

Choice Assay

Choice assays are used to determine the repellent or antifeedant properties of a compound by providing insects with a choice between treated and untreated food sources.

Objective: To assess the preference of insects for this compound-treated versus untreated food sources.

Materials:

-

Petri dishes or other suitable arenas

-

Leaf discs from host plants or artificial diet

-

This compound solutions

-

Control solution

-

Filter paper

-

Insect specimens

Procedure:

-

Preparation of Choice Arenas: Line the bottom of a Petri dish with moistened filter paper to maintain humidity.

-

Treatment Application: Treat leaf discs by dipping them in either the this compound solution or the control solution. For artificial diets, the insecticide can be incorporated directly into the diet.

-

Assay Setup: Place one treated and one untreated leaf disc (or portion of artificial diet) on opposite sides of the Petri dish.

-

Insect Introduction: Release a predetermined number of insects into the center of the arena.

-

Data Collection: After a specific time period (e.g., 24 hours), record the number of insects on each food source. For chewing insects, the area of the leaf disc consumed can be measured using image analysis software.

-

Data Analysis: Calculate a preference index or compare the number of insects or feeding damage between the treated and untreated options using appropriate statistical tests.

Experimental and Logical Workflows

The investigation of an insecticide's effect on insect feeding behavior typically follows a structured workflow, from initial screening to detailed mechanistic studies.

Experimental Workflow for Evaluating Insecticide Effects on Feeding

Caption: A typical experimental workflow for insecticide feeding behavior studies.

Conclusion

This compound represents a significant advancement in the control of sucking insect pests due to its novel mode of action that rapidly disrupts feeding behavior. Understanding the intricacies of its interaction with the insect's sensory systems is paramount for its effective and sustainable use in agriculture. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to further investigate the effects of this compound and to discover new compounds with similar modes of action. The continued exploration of such targeted approaches will be crucial in the ongoing effort to ensure global food security.

References

- 1. plantprotection.org [plantprotection.org]

- 2. nichino-europe.com [nichino-europe.com]

- 3. hertfordshire.elsevierpure.com [hertfordshire.elsevierpure.com]

- 4. BASF and University of Göttingen scientists find new specific insecticide target protein [agriculture.basf.us]

- 5. Insect TRP channels as targets for insecticides and repellents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [sitem.herts.ac.uk]

- 7. This compound baseline susceptibility and inhibition of Tomato chlorosis virus transmission by Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Screening of Pyrifluquinazon Against Sucking Pests

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the initial screening, mode of action, and efficacy of Pyrifluquinazon, a quinazinalone insecticide, against various sucking pests. It includes summarized efficacy data, detailed experimental protocols for bioassays, and a visual representation of a typical screening workflow.

Introduction and Mode of Action

This compound is a modern insecticide developed for the control of a wide range of sap-feeding insects.[1] It is particularly effective against pests such as aphids, whiteflies, thrips, mealybugs, and scale insects.[2][3] The primary mode of action is the rapid cessation of insect feeding, which prevents further damage to plant tissues and limits the spread of viral diseases vectored by these pests.[2][4]

The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 9B .[5][6] Its specific molecular target is the chordotonal organ Transient Receptor Potential Vanilloid (TRPV) ion channels.[3] this compound binds to and disrupts the gating of these channels, which are vital for the insects' senses of hearing, balance, coordination, and spatial orientation.[3][7] This disruption leads to the immediate halt of feeding behavior, ultimately causing the pest to die from starvation.[4][8] This unique mechanism makes it a valuable tool for insecticide resistance management programs, as it has shown no cross-resistance to other major insecticide classes.[3]

Efficacy Data from Screening Studies

Quantitative screening data provides a baseline for the biological activity of this compound against key sucking pests. The following tables summarize lethal concentration (LC₅₀) and antifeedant concentration (AFC₅₀) values derived from initial laboratory and greenhouse studies.

Table 1: Bioassay Efficacy of this compound against Whiteflies (Bemisia tabaci)

| Target Pest | Life Stage | Bioassay Type | Metric | Value (mg L⁻¹) | Source |

|---|---|---|---|---|---|

| Bemisia tabaci | Adult | Leaf-Dip | LC₅₀ (Baseline) | 1.24 | [9] |

| Bemisia tabaci | Adult | Leaf-Dip | LC₅₀ (Field Pops.) | 0.54 - 2.44 | [9] |

| Bemisia tabaci | Adult | Not Specified | AFC₅₀ (at 48h) | 0.70 |[9] |

Table 2: Qualitative Efficacy of this compound against Various Sucking Pests

| Target Pest | Common Name | Efficacy Level | Susceptible Stages | Source |

|---|---|---|---|---|

| Myzus persicae | Green Peach Aphid | Excellent | Nymphs, Adults | [3][6] |

| Aphis gossypii | Cotton Aphid | Excellent | Nymphs, Adults | [3][6] |

| Brevicoryne brassicae | Cabbage Aphid | Excellent | Nymphs, Adults | [3][6] |

| Bemisia tabaci | Sweetpotato Whitefly | Excellent | Crawlers, Adults | [3][6][10] |

| Trialeurodes vaporariorum | Greenhouse Whitefly | Excellent | Crawlers, Adults | [3][11] |

| Scirtothrips dorsalis | Chilli Thrips | Excellent | 1st/2nd Instars, Adults | [2][6] |

| Frankliniella occidentalis | Western Flower Thrips | Variable / Some Suppression | Immatures | [2][12] |

| Various Scale Insects | Armored & Soft Scales | Good to Excellent | Crawlers, Early Instars |[2][3] |

Experimental Protocols for Screening

Detailed and standardized protocols are crucial for the accurate evaluation of an insecticide's efficacy. Below is a generalized methodology for a leaf-dip bioassay, a common technique for initial screening against sucking pests.

3.1 Generalized Leaf-Dip Bioassay Protocol

This protocol is designed to determine the lethal concentration (e.g., LC₅₀) of this compound.

-

Insect Rearing:

-

Maintain a healthy, susceptible population of the target pest (e.g., Myzus persicae, Bemisia tabaci) in a controlled environment (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).

-

Rear insects on untreated host plants (e.g., cabbage for aphids, cotton or tomato for whiteflies). Ensure the colony has not been exposed to insecticides.[10]

-

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100).

-

Create a series of five to seven serial dilutions from the stock solution using distilled water to achieve a range of desired test concentrations.

-

A control solution containing only the solvent and surfactant in water must be prepared.

-

-

Treatment Application:

-

Excise healthy, uniform leaves from untreated host plants.

-

Individually dip each leaf into a test solution for 10-30 seconds, ensuring complete and uniform coverage.

-

Dip control leaves in the control solution.

-

Place the treated leaves on paper towels to air dry for 1-2 hours in a fume hood.

-

-

Pest Infestation and Incubation:

-

Place the petiole of each dried leaf in a water-soaked cotton ball or a vial of water to maintain turgor.

-

Position each leaf in a ventilated container, such as a Petri dish with a mesh lid.

-

Introduce a set number of adult or nymphal insects (e.g., 20-30 adult aphids or whiteflies) onto each treated leaf.

-

Seal the containers and place them in an incubator under the same controlled conditions used for rearing.

-

-

Mortality Assessment:

-

Assess insect mortality at predefined intervals, typically 24, 48, and 72 hours after infestation.

-

Insects are considered dead if they are immobile or cannot right themselves when gently prodded with a fine brush. For feeding blockers like this compound, cessation of feeding can also be an endpoint.[11]

-

Record the number of dead and live insects for each concentration and replicate.

-

-

Data Analysis:

-

Correct the mortality data for control mortality using Abbott's formula.

-

Perform probit analysis or logit regression on the corrected mortality data to calculate the LC₅₀ and LC₉₀ values, along with their 95% confidence limits.

-

3.2 Advanced Technique: Electrical Penetration Graph (EPG)

For a more in-depth analysis of feeding disruption, the Electrical Penetration Graph (EPG) technique can be employed. This method monitors the real-time feeding behavior of sap-sucking insects by measuring voltage fluctuations as the insect's stylets penetrate plant tissues.[3] It provides precise data on the time to first probe, duration of phloem feeding, and other behaviors affected by antifeedant compounds like this compound.[3]

Visualized Experimental Workflow

The following diagram illustrates a standard workflow for conducting an insecticide screening bioassay, from initial preparation to final data analysis.

References

- 1. fao.org [fao.org]

- 2. ir4project.org [ir4project.org]

- 3. This compound | 337458-27-2 | Benchchem [benchchem.com]

- 4. This compound [sitem.herts.ac.uk]

- 5. irac-online.org [irac-online.org]

- 6. nichino-europe.com [nichino-europe.com]

- 7. nichino.net [nichino.net]

- 8. Proposed Registration Decision PRD2022-15, this compound and this compound 20SC Insecticide - Canada.ca [canada.ca]

- 9. This compound baseline susceptibility and inhibition of Tomato chlorosis virus transmission by Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Toxicity of this compound against Greenhouse Whitefly on Tomato Produced in Greenhouses [scirp.org]

- 12. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]

A Technical Guide to Pyrifluquinazon: Classification and Mode of Action as an IRAC Group 9B Insecticide

Abstract: Pyrifluquinazon is a pyridine azomethine insecticide classified by the Insecticide Resistance Action Committee (IRAC) as a Group 9B agent.[1] This classification is defined by its unique mode of action as a chordotonal organ modulator, specifically targeting Transient Receptor Potential Vanilloid (TRPV) ion channels.[1][2][3] This technical guide provides an in-depth analysis of the experimental evidence supporting this classification, detailing the physiological effects, relevant quantitative data, and the methodologies used to elucidate its mechanism.

Introduction: IRAC Classification and Importance

The Insecticide Resistance Action Committee (IRAC) classifies insecticides based on their mode of action (MoA) to provide a framework for sustainable resistance management.[4][5] Group 9 insecticides are distinguished by their action on the chordotonal organs of insects, which are mechanoreceptors critical for hearing, gravity perception, and proprioception.[3][6] this compound, alongside pymetrozine, is categorized in subgroup 9B.[4] Its distinct MoA makes it a valuable tool in integrated pest management (IPM) programs, particularly for controlling sap-sucking insects like whiteflies and aphids, where resistance to other insecticide classes is a concern.[6][7]

Mechanism of Action: Disruption of Chordotonal Organs